molecular formula C20H30N2O B5150720 N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide

N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B5150720
M. Wt: 314.5 g/mol
InChI Key: OCCKDIBWNOAAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CTDMQ, is a synthetic compound that belongs to the quinolinecarboxamide family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide acts as a competitive antagonist at muscarinic receptors, preventing the binding of acetylcholine and inhibiting downstream signaling pathways. This results in a reduction in cholinergic neurotransmission, which can have various effects on the brain and other organs.
Biochemical and Physiological Effects:
N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in acetylcholine release, a decrease in hippocampal long-term potentiation, and an increase in the activity of certain enzymes involved in oxidative stress. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide is its selectivity for muscarinic receptors, which allows for specific targeting of the cholinergic system in the brain. However, its use is limited by its relatively low potency and the need for high concentrations to achieve significant effects. Additionally, its effects may be influenced by factors such as the age and sex of the animal model used.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide, including:
1. Investigating its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
2. Exploring its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Developing more potent analogs of N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide with improved selectivity and efficacy.
4. Investigating the effects of N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide on different brain regions and circuits, and how these effects may be modulated by other factors such as stress and aging.
5. Studying the potential interactions between N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide and other drugs or compounds, and how these interactions may affect its efficacy and safety.

Synthesis Methods

N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide can be synthesized using a multi-step process involving the reaction of cyclohexylamine with 2,4,6-trimethylbenzaldehyde to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the desired product, N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide.

Scientific Research Applications

N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been used in various scientific research studies, primarily as a tool to investigate the role of the cholinergic system in the brain. It has been shown to selectively block the binding of acetylcholine to muscarinic receptors, which are involved in a wide range of physiological processes, including learning and memory.

properties

IUPAC Name

N-cyclohexyl-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h10-12,15-16H,5-9,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCKDIBWNOAAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3CCCCC3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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